molecular formula C22H30N2 B10879664 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10879664
M. Wt: 322.5 g/mol
InChI Key: CZCKYGJDLOMYKO-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced via a nucleophilic substitution reaction using 3-methylcyclohexyl halide.

    Attachment of Naphthalen-1-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with naphthalen-1-ylmethyl halide under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclohexyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted piperazines and cyclohexyl derivatives.

Scientific Research Applications

1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of central nervous system (CNS) active agents.

    Materials Science: This compound can be utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.

    Biological Studies: It serves as a probe in studying receptor-ligand interactions and can be used in the development of diagnostic tools.

Mechanism of Action

The mechanism by which 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with various receptors in the CNS, such as serotonin or dopamine receptors, influencing neurotransmitter activity.

    Pathways Involved: The compound can modulate signaling pathways involved in mood regulation, cognition, and other CNS functions.

Comparison with Similar Compounds

    1-(3-Methylcyclohexyl)piperazine: Lacks the naphthalen-1-ylmethyl group, resulting in different pharmacological properties.

    4-(Naphthalen-1-ylmethyl)piperazine: Lacks the 3-methylcyclohexyl group, which may affect its binding affinity and selectivity for certain receptors.

Uniqueness: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the combination of both the 3-methylcyclohexyl and naphthalen-1-ylmethyl groups, which confer distinct physicochemical properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H30N2/c1-18-6-4-10-21(16-18)24-14-12-23(13-15-24)17-20-9-5-8-19-7-2-3-11-22(19)20/h2-3,5,7-9,11,18,21H,4,6,10,12-17H2,1H3

InChI Key

CZCKYGJDLOMYKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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